1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione
Overview
Description
“1’,2’-Dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione” is a chemical compound with the CAS Number: 1638768-64-5 . It has a molecular weight of 216.24 . The IUPAC name for this compound is spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4 (1’H)-dione .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H12N2O2/c15-8-3-5-12(6-4-8)9-2-1-7-13-10(9)14-11(12)16/h1-2,7H,3-6H2,(H,13,14,16) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 482.9±45.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Studies
Synthetic Pathways and Heterocyclic Systems : The compound forms part of a broader group of heterocyclic systems, such as 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1'-cycloalkane]-1,2-diones, synthesized through Stollé type reactions and used in various cyclocondensations (Medvedeva et al., 2014).
Molecular Geometry and Spectroscopic Properties : The molecular geometry and vibrational frequencies of similar compounds have been studied using Hartree Fock and Density Functional Theory methods. Such studies also include vibrational spectrum analysis using Fourier Transform-Infrared (FT-IR) (Vural, Kara, & İdil, 2016).
One-Pot Synthesis Methods : Research demonstrates one-pot synthesis methods for related compounds, showcasing the utility of these methods in creating complex heterocyclic systems (Dyachenko et al., 2020).
Crystal Structure Analysis : Studies have been conducted to determine the crystal structure of similar compounds, providing insights into the physical properties and potential applications of these molecules (Soriano-garcia et al., 2000).
Hydrogen-Bonded Structures : Investigations into the hydrogen-bonded structures of related compounds have been carried out, highlighting the significance of minor changes in substituents on the overall molecular architecture (Trilleras et al., 2008).
Chemical Properties and Reactions
Three-Component Spiro Heterocyclization : Studies on the three-component spiro heterocyclization of pyrrolediones, indane-1,3-dione, and heterocyclic enamines illustrate the chemical versatility of these compounds (Salnikova et al., 2019).
Cycloaddition Reactions : Research into 1,4-dipolar cycloaddition reactions using compounds like pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione reveals unique pathways for creating complex molecular structures (Galeev et al., 2021).
Coordination Compounds : The formation of coordination compounds from derivatives of cyclohexane-1,2-dione highlights the potential of these compounds in inorganic chemistry (Demertzi, Nicholls, & Tracey, 1984).
Visible-Light-Catalyzed Reactions : Innovations in visible-light catalysis for oxidative cycloaddition reactions involving these compounds demonstrate advancements in synthetic organic chemistry (Jiang, Sun, Sun, & Yan, 2017).
Safety and Hazards
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-cyclohexane]-1',2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-8-3-5-12(6-4-8)9-2-1-7-13-10(9)14-11(12)16/h1-2,7H,3-6H2,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNICOHONTWLGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C3=C(NC2=O)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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